4'-Bromo-2-(3-fluorophenyl)acetophenone

Vue d'ensemble

Description

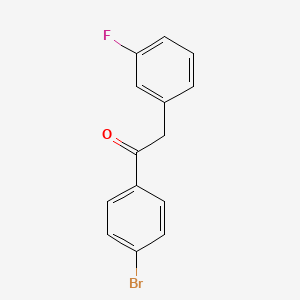

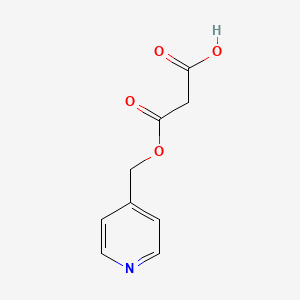

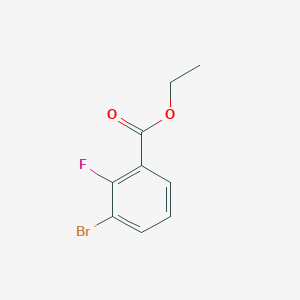

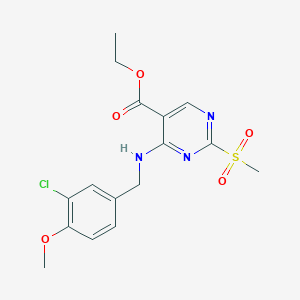

4’-Bromo-2-(3-fluorophenyl)acetophenone , also known by other names such as p-Fluorophenacyl bromide and ω-Bromo-4-fluoroacetophenone , is a chemical compound with the molecular formula C8H6BrFO . Its molecular weight is approximately 217.04 g/mol . The structure of this compound is shown below:

Chemical Reactions Analysis

- Heck and Suzuki Coupling Reactions : It serves as an organic building block in these cross-coupling reactions, leading to the formation of more complex molecules .

- Oxidation of Thiols : Under aerobic conditions, it catalytically oxidizes thiol-containing compounds, such as cysteine, using atmospheric oxygen as the final oxidant .

Physical and Chemical Properties

Applications De Recherche Scientifique

Enantioselective Microbial Reduction

The chiral intermediate (S)-1-(2′-bromo-4′-fluoro phenyl)ethanol was prepared by the enantioselective microbial reduction of 2-bromo-4-fluoro acetophenone using organisms from various genera, achieving over 90% yield and 99% enantiomeric excess (ee) (Patel et al., 2004).

Biological Baeyer–Villiger Oxidation

The biological Baeyer–Villiger oxidation of acetophenones, including 4'-bromo-2-(3-fluorophenyl)acetophenone, was studied using 19F nuclear magnetic resonance (NMR). This method evaluated the biological conversion of ring-substituted acetophenones to phenyl acetates for producing industrially relevant chemicals (Moonen et al., 2001).

Synthesis and Characterization

A study demonstrated the synthesis and characterization of fluorinated 1,5 – Benzothiazepines and Pyrazolines using 4-Bromo-2-fluorobenzaldehyde, highlighting the structural establishment based on spectral data (Jagadhani et al., 2015).

Bromination in Sulfuric Acid

Research on the bromination of acetophenone and its derivatives, including 4'-bromo-2-(3-fluorophenyl)acetophenone, in sulfuric acid, showed specific reactivity patterns, contributing to the understanding of the chemical behavior of these compounds (Gol'dfarb et al., 1971).

Solution-state Conformations

A study on the conformations of substituted acetophenones, including those similar to 4'-bromo-2-(3-fluorophenyl)acetophenone, was conducted, providing insights into the molecular structures and interactions of these compounds (Mirarchi et al., 1984).

Bifunctional Radiopharmaceutical Intermediates

Research focusing on [18F]fluoroarylketones, closely related to 4'-bromo-2-(3-fluorophenyl)acetophenone, highlighted their potential as bifunctional intermediates in radiopharmaceuticals, demonstrating the optimization of their production (Banks & Hwang, 1994).

Safety And Hazards

Propriétés

IUPAC Name |

1-(4-bromophenyl)-2-(3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO/c15-12-6-4-11(5-7-12)14(17)9-10-2-1-3-13(16)8-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCJHEXCZGDBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591612 | |

| Record name | 1-(4-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-2-(3-fluorophenyl)acetophenone | |

CAS RN |

252562-55-3 | |

| Record name | 1-(4-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

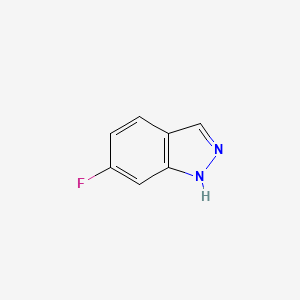

![3H-Pyrrolo[3,2-B]pyridine](/img/structure/B1318939.png)